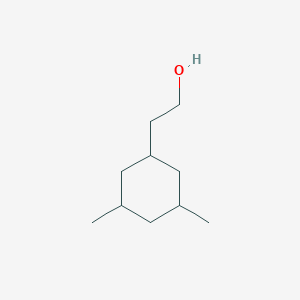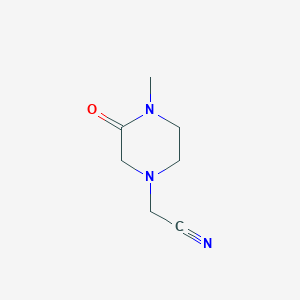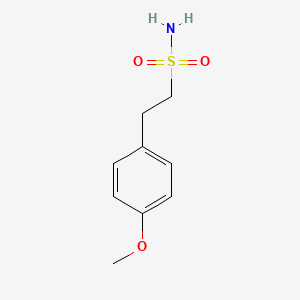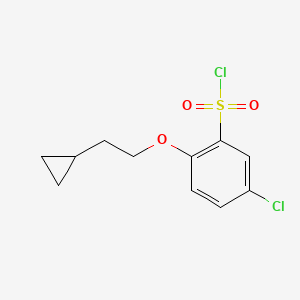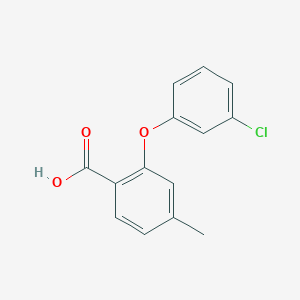
2-(3-Chlorophenoxy)-4-methylbenzoic acid
Descripción general
Descripción
2-(3-Chlorophenoxy)propionic acid is a chiral phenoxy acid herbicide . It has been used in various studies for its properties .
Molecular Structure Analysis
The molecular formula of 2-(3-Chlorophenoxy)propionic acid is C9H9ClO3 . The IUPAC Standard InChIKey is YNTJKQDWYXUTLZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of 2-(3-Chlorophenoxy)propionic acid is 200.619 . It has a melting point of 113-115 °C (lit.) .Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopy
- Research has been conducted on the molecular structure, FT-IR, hyperpolarizability, NBO analysis, HOMO and LUMO analysis of chlorophenyl methylbenzoate derivatives. These studies focus on synthesizing compounds and analyzing their structural and electronic properties using various spectroscopic methods and computational analyses. The findings have implications for understanding the electronic properties and reactivity of such compounds, potentially contributing to the development of materials with specific optical or electronic properties (Chidan Kumar et al., 2014).
Environmental Degradation
- The electrochemical degradation of chlorophenoxy and chlorobenzoic herbicides has been studied, indicating the effectiveness of certain electrochemical methods in breaking down these compounds in acidic aqueous mediums. This research is vital for environmental remediation efforts, particularly in treating water contaminated with herbicide residues (Brillas et al., 2003).
Dioxin Formation Insights
- Investigations into the formation mechanisms of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) from chlorophenol precursors have provided new insights. These studies are critical for understanding the environmental impact and risks associated with chlorophenol compounds and for developing strategies to mitigate the formation of harmful dioxins (Pan et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-9-5-6-12(14(16)17)13(7-9)18-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZWMSHYUDLRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)OC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)-4-methylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




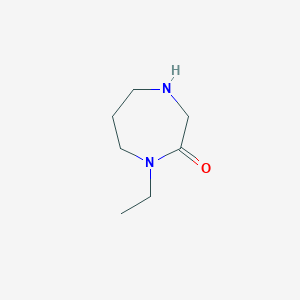

![[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1455776.png)


